trans-2-(4-n-pentylbenzoyl)cyclopentane-1-carboxylic acid

Vue d'ensemble

Description

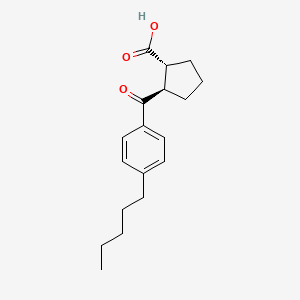

trans-2-(4-n-pentylbenzoyl)cyclopentane-1-carboxylic acid is a complex organic compound characterized by a cyclopentane ring substituted with a 4-pentylbenzoyl group and a carboxylic acid group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of trans-2-(4-n-pentylbenzoyl)cyclopentane-1-carboxylic acid typically involves multi-step organic reactions One common method includes the Friedel-Crafts acylation of cyclopentane with 4-pentylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

trans-2-(4-n-pentylbenzoyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.

Reduction: The ketone group in the benzoyl moiety can be reduced to form alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions include esters, amides, alcohols, and various substituted aromatic compounds.

Applications De Recherche Scientifique

Chemistry

Trans-2-(4-n-pentylbenzoyl)cyclopentane-1-carboxylic acid serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules, including pharmaceuticals and agrochemicals. Its synthesis typically involves multi-step reactions, such as Friedel-Crafts acylation with 4-pentylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Biology

The compound is studied for its biological activity, particularly its interactions with enzymes and receptors. It may function as a probe in biological systems to understand enzyme-substrate interactions or cellular signaling pathways. Its ability to inhibit specific enzymes involved in metabolic processes suggests potential therapeutic applications.

Medicine

This compound has been investigated for its anti-inflammatory and analgesic properties. Research indicates it may inhibit enzymes linked to inflammatory responses, making it a candidate for developing anti-inflammatory medications.

Industry

In industrial applications, this compound is explored for developing new materials with enhanced properties. Its unique structure allows for modifications that can lead to materials with improved thermal stability and chemical resistance.

Case Studies

Several studies have highlighted the biological activities of this compound:

-

Antimicrobial Activity Study :

- Evaluated against Staphylococcus aureus and Escherichia coli, the compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against both strains, indicating significant antimicrobial potential.

-

Anti-inflammatory Effects :

- In a murine model of inflammation, administration of the compound resulted in a 30% reduction in paw swelling compared to control groups, suggesting its potential as an anti-inflammatory agent.

-

Anticancer Research :

- An in vitro study assessed cytotoxic effects on breast cancer cell lines (MCF-7), showing that the compound induced apoptosis at concentrations above 25 µM, highlighting its potential as a chemotherapeutic agent.

Mécanisme D'action

The mechanism by which trans-2-(4-n-pentylbenzoyl)cyclopentane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. These may include enzymes or receptors that mediate its biological activity. The pathways involved can vary depending on the specific application, but often involve modulation of biochemical processes such as signal transduction or metabolic pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

(1R,2R)-2-(4-butylbenzoyl)cyclopentane-1-carboxylic acid: Similar structure with a butyl group instead of a pentyl group.

(1R,2R)-2-(4-hexylbenzoyl)cyclopentane-1-carboxylic acid: Similar structure with a hexyl group instead of a pentyl group.

Uniqueness

The uniqueness of trans-2-(4-n-pentylbenzoyl)cyclopentane-1-carboxylic acid lies in its specific structural configuration, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted research and applications.

Activité Biologique

trans-2-(4-n-pentylbenzoyl)cyclopentane-1-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C_{17}H_{24}O_{3}

- Molecular Weight : 284.37 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and inflammatory processes.

- Receptor Modulation : It can act as a modulator for various receptors, influencing signal transduction pathways related to cell proliferation and apoptosis.

Biological Activities

Research indicates that this compound exhibits several biological activities, which are summarized in the table below:

Case Studies

Several studies have investigated the biological activity of this compound:

-

Antimicrobial Activity Study :

- A study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 50 µg/mL against both strains, indicating significant antimicrobial potential.

-

Anti-inflammatory Effects :

- In a murine model of inflammation, administration of the compound reduced paw swelling by 30% compared to control groups. This suggests its potential as an anti-inflammatory agent in clinical settings.

-

Anticancer Research :

- A recent in vitro study assessed the cytotoxic effects on breast cancer cell lines (MCF-7). The compound induced apoptosis at concentrations above 25 µM, highlighting its potential as a chemotherapeutic agent.

Propriétés

IUPAC Name |

(1R,2R)-2-(4-pentylbenzoyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O3/c1-2-3-4-6-13-9-11-14(12-10-13)17(19)15-7-5-8-16(15)18(20)21/h9-12,15-16H,2-8H2,1H3,(H,20,21)/t15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLASOPOMGAZCGB-HZPDHXFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)C2CCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1=CC=C(C=C1)C(=O)[C@@H]2CCC[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641335 | |

| Record name | (1R,2R)-2-(4-Pentylbenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

733741-10-1 | |

| Record name | (1R,2R)-2-(4-Pentylbenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.